Divergent Biotransformation: Isopsoralenoside Yields Isopsoralen, Not Psoralen
In a direct comparative in vitro study using human intestinal bacteria flora, the biotransformation pathway of isopsoralenoside is distinct from that of its isomer psoralenoside. Isopsoralenoside (IPO) is metabolized to isopsoralen (IP) and a minor amount of 5,6-furano-hydrocoumaric acid, whereas psoralenoside (PO) is metabolized to psoralen (P) and 6,7-furano-hydrocoumaric acid [1]. This specificity demonstrates that the two glycosides are not interchangeable prodrugs.
| Evidence Dimension | Major Biotransformation Product |
|---|---|
| Target Compound Data | Isopsoralen (IP) |
| Comparator Or Baseline | Psoralenoside (PO) -> Psoralen (P) |
| Quantified Difference | Isopsoralenoside yields the aglycone isopsoralen; Psoralenoside yields psoralen. |
| Conditions | Anaerobic incubation with human intestinal bacteria flora at 37°C, analyzed by HPLC-MS. |
Why This Matters
This evidence is fundamental for experiments where the specific activity of isopsoralen versus psoralen is under investigation, as the glycosidic precursor determines the active metabolite.
- [1] Yang, X. W., He, Z. C., Chen, L. H., Xu, Q. X., & Xu, W. (2022). Biotransformation of psoralenoside and isopsoralenoside in Psoraleae Fructus incubated with human intestinal bacteria flora in vitro. *Zhongguo Zhong Yao Za Zhi*, 47(14), 3822-3827. https://doi.org/10.19540/j.cnki.cjcmm.20220325.201 View Source
